

Spectroscopic Profile of 2-Chloroethylamine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroethylamine

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This technical guide provides an in-depth overview of the spectroscopic data for **2-Chloroethylamine**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive reference for its identification and characterization.

Spectroscopic Data Summary

The empirical formula for **2-Chloroethylamine** is C_2H_6ClN , and its molecular weight is 79.53 g/mol. For analytical purposes, it is often handled as its more stable hydrochloride salt, **2-Chloroethylamine** hydrochloride ($C_2H_7Cl_2N$, M.W. 115.99 g/mol). The spectroscopic data presented below pertains to the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **2-Chloroethylamine**. The proton (1H) and carbon-13 (^{13}C) NMR data are summarized below.

Table 1: 1H NMR Data for **2-Chloroethylamine** Hydrochloride

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.89	Triplet	2H	-CH ₂ -Cl
~3.43	Triplet	2H	-CH ₂ -NH ₃ ⁺

Solvent: D₂O, Instrument Frequency: 90 MHz.[\[1\]](#)

Table 2: ¹³C NMR Data for **2-Chloroethylamine** Hydrochloride

Chemical Shift (δ) ppm	Assignment
~42	-CH ₂ -Cl
~40	-CH ₂ -NH ₃ ⁺

Note: Precise chemical shifts can vary depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **2-Chloroethylamine**. The characteristic absorption bands are presented in Table 3.

Table 3: Key IR Absorption Bands for **2-Chloroethylamine** Hydrochloride

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3116	Strong, Broad	N-H stretch (primary amine salt)
3005 - 2960	Medium	C-H stretch (asymmetric and symmetric)
1145 - 1130	Medium	C-N stretch
750 - 550	Strong	C-Cl stretch

Note: Spectra are often acquired as KBr pellets or using Attenuated Total Reflectance (ATR).^[2]^[3]^[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for **2-Chloroethylamine**

m/z	Relative Intensity	Assignment
79/81	Varies	[M] ⁺ , Molecular ion (presence of ³⁵ Cl and ³⁷ Cl isotopes)
44	High	[CH ₂ NH ₂] ⁺
30	Base Peak	[CH ₂ NH ₂] ⁺ - H ₂

Note: Fragmentation patterns can be influenced by the ionization technique (e.g., Electron Ionization - EI).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **2-Chloroethylamine**.

NMR Spectroscopy (¹H and ¹³C)

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-Chloroethylamine** hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O). Ensure the sample is fully dissolved.
- **Instrumentation:** Utilize a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., Bruker AVANCE series, 300 MHz or higher for better resolution).
- **¹H NMR Acquisition:**
 - Tune and shim the instrument to optimize magnetic field homogeneity.

- Acquire the spectrum using a standard pulse program.
- Typical parameters include a 30° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.
- Reference the spectrum to the residual solvent peak or an internal standard.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a standard proton-decoupled pulse program.
 - A higher number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

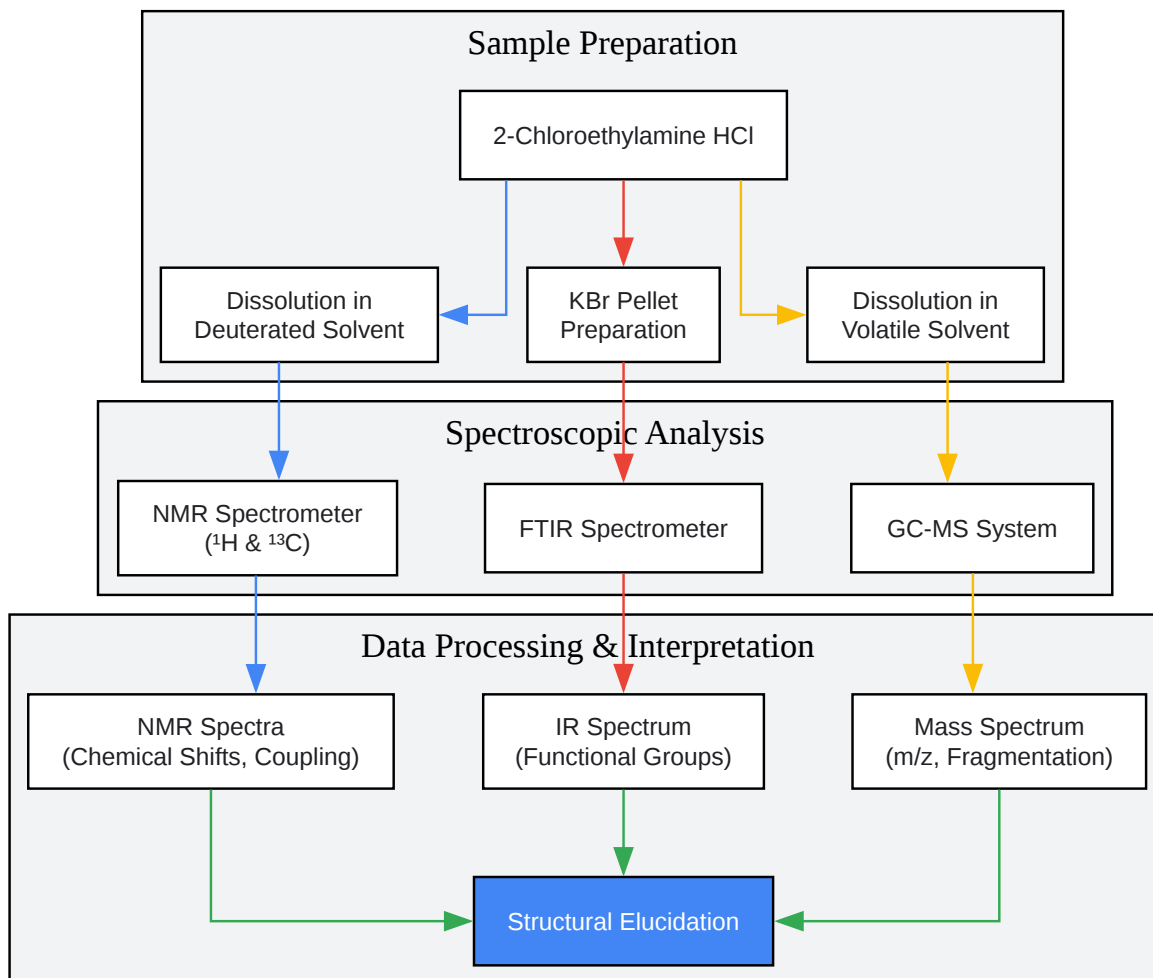
- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2-Chloroethylamine** hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Press the mixture into a transparent pellet using a hydraulic press.
- Sample Preparation (ATR Method):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
 - A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Dissolve a small amount of **2-Chloroethylamine** in a suitable volatile solvent (e.g., methanol, dichloromethane). The hydrochloride salt may require derivatization to improve volatility for gas chromatography.
- Instrumentation:
 - Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- GC Conditions:
 - Injector: Split/splitless inlet, typically at 250°C.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of components.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is common.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: Acquire data over a mass range of m/z 30-200.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Chloroethylamine**.



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Caption: General workflow for spectroscopic analysis.

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